![molecular formula C8H7BrF3NO2 B2605293 [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol CAS No. 1866918-35-5](/img/structure/B2605293.png)
[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol” is a chemical compound used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides .
Synthesis Analysis
The synthesis of this compound involves a reaction with 2,2,2-trifluoroethanol, potassium-tert-butoxide, and 2-bromo-5-fluoropyridine. The reaction mixture is heated to 70°C for 60 hours .Molecular Structure Analysis
The molecular formula of this compound is C7H5BrF3NO . The InChI code is 1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 .Chemical Reactions Analysis
This compound is used as a reactant in the preparation of oxazoline and thiazoline derivatives . These derivatives are used as insecticides and acaricides.Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.02 . It is stored at room temperature in an inert atmosphere . The physical form can be liquid, semi-solid, solid, or lump .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a reference standard for drug development . Its unique structure allows it to be a candidate for the synthesis of various pharmacologically active molecules. Its role in the development of new therapeutic agents is crucial, especially in the design of drugs with improved efficacy and reduced side effects.
Organic Synthesis
In organic chemistry, this compound serves as a building block for the synthesis of complex organic molecules . Its reactive sites make it a versatile intermediate for constructing pyridine derivatives, which are common in many biologically active compounds.
Material Science
The bromine and trifluoroethoxy groups in this compound can be used to modify the surface properties of materials . This is particularly useful in creating materials with specific chemical resistances or affinities, which can be applied in various industrial processes.
Analytical Chemistry
As an analytical reagent, this compound can be used to develop new detection methods for chemical compounds . Its distinct chemical properties allow it to react selectively with certain analytes, making it valuable for qualitative and quantitative analysis.
Biochemistry
In biochemistry, the compound can be used to study enzyme-substrate interactions . Its structure can be modified to mimic certain biological molecules, helping to understand the molecular basis of diseases and the action of drugs at the cellular level.
Agricultural Chemistry
This compound has potential applications in the development of agrochemicals . Its structural features can be exploited to create new pesticides or herbicides with specific modes of action, contributing to more efficient and sustainable agricultural practices.
Environmental Science
In environmental science, it can be used to synthesize compounds that are involved in pollutant degradation . Such applications are vital in the development of novel methods for environmental remediation and pollution control.
Computational Chemistry
Lastly, the compound’s structure makes it an interesting subject for computational studies . It can be used to model reactions and predict the properties of new compounds, aiding in the understanding of chemical processes at the molecular level.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2/c9-6-2-13-7(1-5(6)3-14)15-4-8(10,11)12/h1-2,14H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVWAHWFFHKOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1OCC(F)(F)F)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

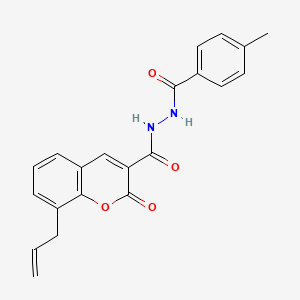
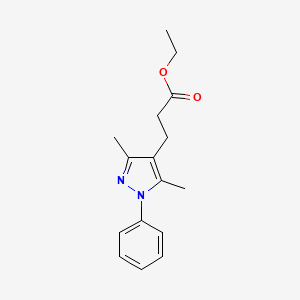
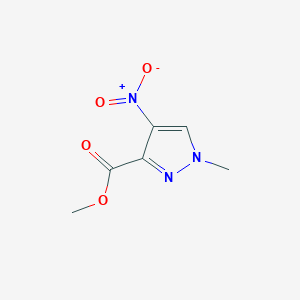
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2605216.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2605217.png)
![3-[[1-(4-Nitrophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2605220.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2605221.png)

![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2605223.png)
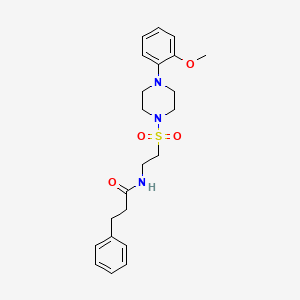
![Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2605227.png)
![1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2605228.png)
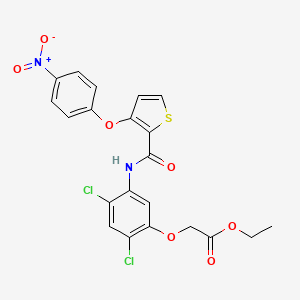
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2605233.png)